Ethyl 1-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carbamoyl group, and a prop-1-en-2-ylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the carbamoyl group, and the attachment of the prop-1-en-2-ylphenyl moiety. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialized materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate
- 2-(3-prop-1-en-2-ylphenyl)ethylcarbamic acid
Uniqueness
Ethyl 1-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyl]piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a carbamoyl group makes it particularly interesting for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 1-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-6-26-19(24)16-10-12-23(13-11-16)20(25)22-21(4,5)18-9-7-8-17(14-18)15(2)3/h7-9,14,16H,2,6,10-13H2,1,3-5H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQBVRKYITGNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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